molecular formula C14H10O2 B13971143 Phenanthrene-4,10-diol CAS No. 364080-30-8

Phenanthrene-4,10-diol

Katalognummer: B13971143
CAS-Nummer: 364080-30-8
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: WGAHMZHBIWNJCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenanthrene-4,10-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of hydroxyl groups at the 4 and 10 positions on the phenanthrene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenanthrene-4,10-diol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with osmium tetroxide followed by sodium periodate to introduce hydroxyl groups at the desired positions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to hydroxylate phenanthrene at the 4 and 10 positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to achieve selective hydroxylation at the 4 and 10 positions.

Analyse Chemischer Reaktionen

Types of Reactions: Phenanthrene-4,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydroxyphenanthrene derivatives.

    Substitution: Halogenated phenanthrene derivatives.

Wissenschaftliche Forschungsanwendungen

Phenanthrene-4,10-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of phenanthrene-4,10-diol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in oxidative stress and apoptosis. The hydroxyl groups allow it to form hydrogen bonds with proteins, potentially affecting their function. Additionally, its polycyclic structure enables it to intercalate with DNA, leading to potential genotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Phenanthrene-4,10-diol can be compared with other hydroxylated phenanthrene derivatives such as:

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

364080-30-8

Molekularformel

C14H10O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

phenanthrene-4,10-diol

InChI

InChI=1S/C14H10O2/c15-12-7-3-6-11-13(16)8-9-4-1-2-5-10(9)14(11)12/h1-8,15-16H

InChI-Schlüssel

WGAHMZHBIWNJCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C3=C2C(=CC=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.